molecular formula C10H10F2O3 B12067824 2,2-Difluoro-1,3-benzodioxole-4-(1-propanol)

2,2-Difluoro-1,3-benzodioxole-4-(1-propanol)

Cat. No.: B12067824
M. Wt: 216.18 g/mol
InChI Key: WJZMKLPTTMCBEU-UHFFFAOYSA-N
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Description

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol is an organic compound featuring a benzodioxole ring substituted with two fluorine atoms and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with appropriate reagents to introduce the propanol group. One common method involves the use of Grignard reagents or organolithium compounds to form the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propanol group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

3-(2,2-difluoro-1,3-benzodioxol-4-yl)propan-1-ol

InChI

InChI=1S/C10H10F2O3/c11-10(12)14-8-5-1-3-7(4-2-6-13)9(8)15-10/h1,3,5,13H,2,4,6H2

InChI Key

WJZMKLPTTMCBEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CCCO

Origin of Product

United States

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